molecular formula C20H17F3N2O2S B2958643 4-methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide CAS No. 1172463-02-3

4-methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide

Cat. No. B2958643
CAS RN: 1172463-02-3
M. Wt: 406.42
InChI Key: KYVZRHMHRLDJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound, also known as TAK-659, belongs to the class of kinase inhibitors and has been found to exhibit promising results in various studies. In

Mechanism of Action

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.

Mode of Action

The compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it to regulate gene expression.

Biochemical Pathways

The activation of PPARs leads to the transcription of specific genes involved in energy metabolism, including lipid metabolism, glucose homeostasis, and cell proliferation . The compound’s interaction with PPARs can influence these biochemical pathways, leading to changes in cellular metabolism and function.

Pharmacokinetics

The presence of the trifluoromethyl group is known to play a significant role in pharmaceuticals, affecting the compound’s stability, reactivity, and lipophilicity . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The activation of PPARs by the compound can lead to a variety of cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

properties

IUPAC Name

4-methyl-2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c1-13-17(28-19(25-13)14-6-3-2-4-7-14)18(26)24-10-11-27-16-9-5-8-15(12-16)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVZRHMHRLDJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.